3-Chloro-2-methyl-1-butene
Overview
Description
3-Chloro-2-methyl-1-butene is a chemical compound with the molecular formula C5H9Cl . It is also known by other names such as γ,γ-Dimethylallyl chloride, Prenyl chloride, 3-Methyl-2-butenyl chloride, 3-Methylcrotyl chloride, 3,3-Dimethylallyl chloride, Isoprenyl chloride, and 1-chloro-3-methylbut-2-ene .
Synthesis Analysis
The synthesis of this compound involves the chlorination reaction of isoprene in the presence of methylene dichloride and cuprous chloride. The reaction is controlled at a temperature between -5℃ and 5℃ .Molecular Structure Analysis
The molecular structure of this compound can be viewed using Java or Javascript .Chemical Reactions Analysis
The addition of OH radical at the C1 and C2 positions of this compound leads to the formation of this compound–OH adducts .Physical and Chemical Properties Analysis
This compound has a density of 0.9±0.1 g/cm3, a boiling point of 109.0±0.0 °C at 760 mmHg, a vapour pressure of 29.6±0.2 mmHg at 25°C, an enthalpy of vaporization of 33.3±3.0 kJ/mol, and a flash point of 13.3±0.0 °C .Scientific Research Applications
Electrochemical Preparation and Reactions
3-Chloro-2-methyl-1-butene has been utilized in electrochemical studies. Uneyama et al. (1983) described the electrooxidative double ene-type chlorination of 1-(4-chlorophenoxy)-3-methyl-2-butene, yielding this compound in significant yield. This process highlights its potential in electrochemical applications and synthetic chemistry (Uneyama, Hasegawa, Kawafuchi, & Torii, 1983).
Isomerization and Hydrogenation Studies
Freidlin et al. (1973) explored the isomerization and hydrogenation of isopentenes, including 3-methyl-1-butene, in the presence of a chloromethyl methyl sulfoxide complex of palladium. This research provides insights into the behavior of compounds like this compound under specific catalytic conditions (Freidlin, Kopyttsev, & Nazarova, 1973).
Polymerization Research
Kennedy et al. (1966) investigated the cationic polymerization of this compound, examining the polymer structure at varying temperatures. This study provides valuable information on the polymerization capabilities and behavior of this compound under different conditions (Kennedy, Borzel, Naegele, & Squires, 1966).
Kinetics and Reactivity in Atmospheric Chemistry
Ezell et al. (2002) focused on the kinetics of reactions involving chlorine atoms with various alkenes, including this compound. This research is crucial for understanding the atmospheric implications and reactivity of such compounds in environmental contexts (Ezell, Wang, Ezell, Soskin, & Finlayson‐Pitts, 2002).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-chloro-2-methylbut-1-ene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9Cl/c1-4(2)5(3)6/h5H,1H2,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCUDJURUNUQAHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=C)C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20871118 | |
Record name | 3-Chloro-2-methylbut-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20871118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5166-35-8 | |
Record name | 3-Chloro-2-methyl-1-butene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5166-35-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-2-methyl-1-butene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005166358 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Chloro-2-methylbut-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20871118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-chloro-2-methylbut-1-ene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-CHLORO-2-METHYL-1-BUTENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/57RKS354PG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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